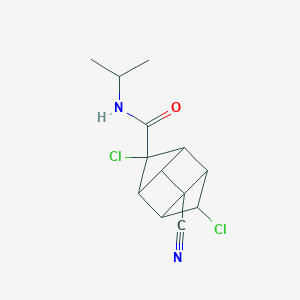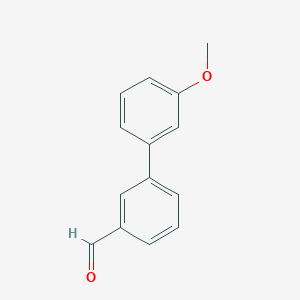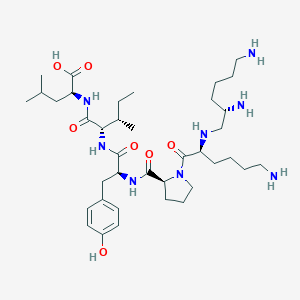
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester is a chemical compound with the molecular formula C10H15NO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring with two methyl groups and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in the presence of morpholine and anhydrous ethanol at room temperature. The reaction mixture is stirred for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and reagent concentrations. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester or amide derivatives.
科学研究应用
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of nicotinic acid, 1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
Nicotinic acid:
Ethyl nicotinate: A simpler ester derivative of nicotinic acid.
Methyl nicotinate: Another ester derivative with a methyl group instead of an ethyl group.
Uniqueness
1,4,5,6-Tetrahydro-2,4-dimethyl-6-(oxo)nicotinic acid ethyl ester is unique due to its tetrahydropyridine ring structure and the presence of two methyl groups. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
属性
CAS 编号 |
10230-57-6 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC 名称 |
ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-4-14-10(13)9-6(2)5-8(12)11-7(9)3/h6H,4-5H2,1-3H3,(H,11,12) |
InChI 键 |
ZXXBOEPDZSFYAJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)CC1C)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=O)CC1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


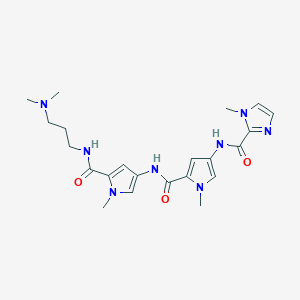
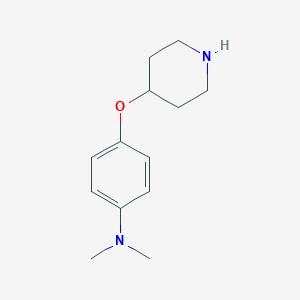
![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)
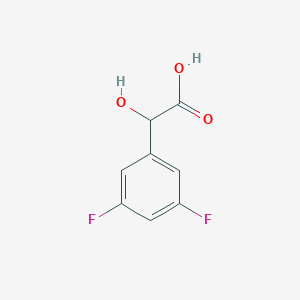
![2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B159773.png)
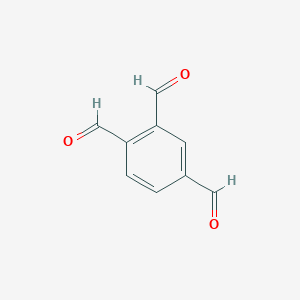
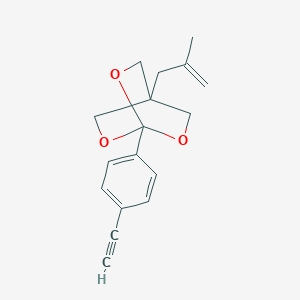
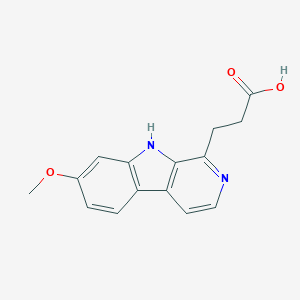
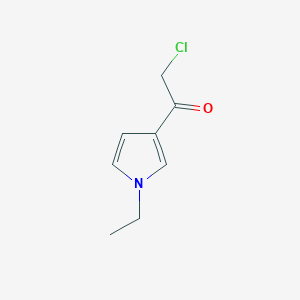
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
